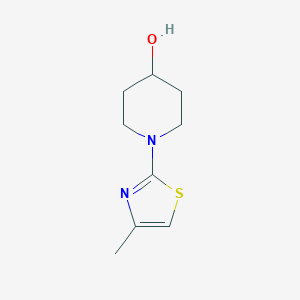

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol

Description

Propriétés

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMOFQRRFKVIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 1-Methylthiourea with α-Haloketones

- Reaction of 1-methylthiourea with α-haloketones such as 1-chloropropan-2-one under reflux in pyridine or DMF yields 4-methylthiazole derivatives.

- This method affords intermediates like 1-(4-methylthiazol-2-yl)ethanone, which can be further functionalized.

Masking and Functional Group Manipulation

- The methylamino group on thiazole can interfere with subsequent reactions; thus, it is often protected as a tert-butoxycarbonate to facilitate further transformations.

- Alkylation and oxidation steps follow to generate key intermediates such as enaminones or halogenated thiazoles, which serve as electrophiles or nucleophiles in coupling reactions.

Functionalization of the Piperidin-4-ol Moiety

- The piperidine ring is typically functionalized at the 4-position to introduce a hydroxyl group, often starting from 4-piperidone or 4-hydroxypiperidine derivatives.

- The hydroxyl group at the 4-position can be introduced via reduction of 4-piperidone or by nucleophilic substitution on 4-halopiperidines.

Coupling of the Thiazole and Piperidin-4-ol Units

Nucleophilic Substitution

- The thiazole derivative bearing a suitable leaving group (e.g., halogen or activated ester) is reacted with piperidin-4-ol under basic or neutral conditions to form the C-N bond at the piperidine nitrogen.

- Reaction conditions typically involve polar aprotic solvents such as DMF or DMSO, temperatures ranging from room temperature to 80°C, and bases like potassium carbonate or triethylamine to facilitate substitution.

Alternative Coupling Methods

- Thiol-ene coupling or sulfanyl ethyl linkers have been reported for related compounds, but for 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol, direct nucleophilic substitution is preferred for simplicity and yield optimization.

Representative Preparation Method (Based on Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Methylthiourea + 1-chloropropan-2-one, pyridine, reflux | Formation of 1-(4-methylthiazol-2-yl)ethanone | ~70-80 | Cyclization step |

| 2 | Protection with di-tert-butyl dicarbonate (Boc2O) | Boc-protected thiazole intermediate | ~85 | Protects methylamino group |

| 3 | Alkylation with cyanomethanide, DMF, room temp | Formation of cyanomethylated thiazole derivative | ~72 | Introduces reactive handle |

| 4 | Reduction of 4-piperidone to 4-hydroxypiperidine | NaBH4, methanol, 0-25°C | ~90 | Prepares piperidin-4-ol |

| 5 | Coupling of thiazole derivative with piperidin-4-ol | DMF, K2CO3, 60°C, 12 h | 65-75 | Nucleophilic substitution |

Research Findings and Optimization

- The masking of the methylamino group on the thiazole ring is critical to prevent side reactions and improve coupling efficiency.

- Use of polar aprotic solvents and mild bases enhances nucleophilic substitution yields.

- Avoidance of highly toxic reagents such as sodium cyanide is recommended; alternative cyanomethylation methods have been developed.

- Microwave-assisted synthesis has been explored for similar heterocyclic couplings, reducing reaction times significantly without compromising yields.

- Purification is typically achieved by crystallization or chromatographic techniques to ensure high purity suitable for biological evaluation.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, DMSO, Pyridine | Solubility and reaction rate |

| Temperature | 25°C to 80°C | Reaction kinetics and selectivity |

| Base | K2CO3, triethylamine | Facilitates nucleophilic substitution |

| Reaction Time | 12 to 24 hours | Completeness of reaction |

| Protection Group | Boc (tert-butoxycarbonate) | Prevents side reactions on amino groups |

| Purification | Crystallization, chromatography | Product purity and yield |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol undergoes various chemical reactions including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol has been investigated for its potential as a pharmacophore in drug design. The compound exhibits promising properties that could lead to the development of new therapeutic agents targeting various diseases.

Therapeutic Potential

- Antimicrobial Activity : Research indicates that compounds containing thiazole and piperidine moieties often display significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics and antifungal agents .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Organic Synthesis

Due to its unique chemical structure, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds with enhanced biological activities.

Biochemical Mechanisms

The compound's interaction with biological systems is primarily through non-covalent interactions such as hydrogen bonding and ionic interactions. It may influence various biochemical pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed within biological systems. They undergo metabolism via various enzymes and are excreted through renal pathways, indicating favorable pharmacokinetic profiles for potential therapeutic applications.

Uniqueness of this compound

This compound stands out due to the combination of thiazole and piperidine rings, imparting distinct chemical reactivity and biological activity compared to its analogs .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed a clear zone of inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Potential

Research investigating the anti-inflammatory effects of similar thiazole-containing compounds indicated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess similar properties worth exploring further for therapeutic applications in chronic inflammatory conditions .

Mécanisme D'action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. This dual interaction contributes to the compound’s biological efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

- The introduction of chlorophenyl (as in ) enhances dopamine D2 receptor binding but reduces selectivity compared to simpler thiazole derivatives.

Functional Analogs with Hydroxypiperidine Cores

Table 2: Selectivity and Activity in Hydroxypiperidine-Based Compounds

Key Observations :

- RB-005 and RB-019 () demonstrate that hydroxyl position (4-ol vs. 3-ol) critically impacts sphingosine kinase (SK) selectivity.

- Aromatic substitutions (e.g., iodophenyl in ) enhance receptor affinity but may compromise metabolic stability.

Thiazole Variants in Drug-like Molecules

- AB4 Analog: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (similarity score: 0.500 to lead drugs) .

- AB5 Analog : 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (score: 0.487) .

Key Insight : Thiazole-containing sulfonamides () show moderate similarity to the target compound, suggesting shared pharmacophore features but divergent target profiles.

Activité Biologique

1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thiazole ring fused with a piperidine ring, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Non-Covalent Interactions : Similar compounds typically interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions.

- Biochemical Pathways : It is suggested that the compound may influence pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis.

Pharmacological Profile

The pharmacokinetics of this compound indicate that it is generally well absorbed and distributed in the body. It is metabolized by various enzymes and excreted primarily through the kidneys.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole-containing compounds have demonstrated promising anticancer activities. A study highlighted that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antitumor efficacy .

Anticonvulsant Properties

Some thiazole derivatives have been investigated for their anticonvulsant properties. For example, specific analogs showed significant protection in seizure models, suggesting potential therapeutic applications in epilepsy .

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating several thiazole derivatives found that certain compounds showed inhibition zones against Staphylococcus aureus ranging from 15 mm to 20 mm, indicating strong antimicrobial activity .

- Anticancer Activity : In a comparative study on thiazole derivatives against cancer cell lines, compounds demonstrated IC50 values less than 10 µM against A549 and MCF7 cells, showcasing their potential as effective anticancer agents .

- Anticonvulsant Study : A series of thiazole-linked compounds were tested in animal models for anticonvulsant activity. One compound provided 100% protection against tonic-clonic seizures at doses significantly lower than traditional anticonvulsants like sodium valproate .

Q & A

Q. What are the standard synthetic pathways for 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol?

The compound is typically synthesized via condensation reactions between piperidin-4-ol derivatives and thiazole-containing precursors. For example, coupling 4-methyl-1,3-thiazole-2-carbaldehyde with piperidin-4-ol under basic conditions (e.g., NaOH) yields the target compound. Purification often involves recrystallization from methanol or ethanol, with reaction progress monitored via Thin Layer Chromatography (TLC) .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the thiazole-piperidine linkage and hydroxyl group position.

- IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹).

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks in solid-state studies .

Q. How is the purity of this compound assessed during synthesis?

Purity is validated using HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). Residual solvents are quantified via gas chromatography (GC), and melting point determination ensures consistency with literature values .

Advanced Research Questions

Q. What is the role of this compound in studying serotonin receptor subtypes?

Structural analogs of this compound, such as 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, act as selective 5-HT1F receptor antagonists (Ki = 11 nM). Researchers use radioligand binding assays (e.g., ³H-LSD competition) and cAMP inhibition studies in transfected HEK293T cells to evaluate specificity and potency. Nonspecific effects (e.g., luminescence interference at ≥3 μM) must be controlled in functional assays .

Q. How does the crystal structure of tungsten complexes incorporating this compound inform coordination chemistry?

In [WCl₂(C₉H₁₀N₂S₂)(CO)₃], the thiazole nitrogen binds to the tungsten center, forming a distorted pentagonal-bipyramidal geometry. Weak C–H⋯O interactions between the CH₂ group and CO ligands create parallel chains along the [201] crystallographic axis. Such studies guide the design of redox-active metal complexes for catalysis or materials science .

Q. What strategies mitigate solubility and stability challenges in biological assays with this compound derivatives?

- Solubility : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations for in vitro assays.

- Stability : Adjust pH to 6–8 to prevent hydroxyl group oxidation.

- In vivo compatibility : For IP administration, dissolve in saline with 10% Cremophor EL, but validate biocompatibility via acute toxicity screens .

Q. Are structural analogs of this compound explored for antiviral activity?

Yes. N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methylacetamide derivatives show anti-herpes simplex virus (HSV) activity. Structure-activity relationship (SAR) studies highlight the necessity of the sulfonamide group and methyl-substituted thiazole for viral protease inhibition. In vitro efficacy is tested via plaque reduction assays in Vero cells .

Methodological Notes

- Contradictions in Data : While some thiazole-piperidine hybrids exhibit receptor specificity (e.g., 5-HT1F), others show off-target binding (e.g., 5-HT2B, Ki = 343 nM). Always perform counter-screens against related receptors/enzymes .

- Environmental Factors : Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) are critical for ensuring compound integrity in long-term experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.